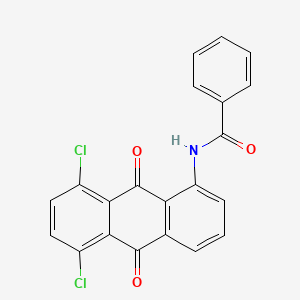

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Description

Properties

CAS No. |

3223-95-8 |

|---|---|

Molecular Formula |

C21H11Cl2NO3 |

Molecular Weight |

396.2 g/mol |

IUPAC Name |

N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C21H11Cl2NO3/c22-13-9-10-14(23)18-17(13)19(25)12-7-4-8-15(16(12)20(18)26)24-21(27)11-5-2-1-3-6-11/h1-10H,(H,24,27) |

InChI Key |

KOSPEFRTMNCAFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of an anthraquinone derivative bearing dichloro substitutions with aniline or benzamide derivatives. The key reaction is the formation of the amide bond between the amino group and the anthraquinone carbonyl-activated position.

Reaction Mechanism Insights

The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the anthraquinone derivative, followed by elimination of water to form the amide bond. The presence of electron-withdrawing chlorine atoms at positions 5 and 8 can influence the electrophilicity of the carbonyl groups and thus affect reaction rates and yields.

Data Tables Summarizing Preparation Parameters and Yields

Research Findings and Literature Review

- The synthesis of related anthraquinone benzamide compounds has been documented with high yields (up to 92%) using acylation reactions in toluene under heating for 24 hours.

- Purification by column chromatography and crystallization ensures high purity suitable for biological testing.

- Spectroscopic analyses confirm the formation of the amide bond and the retention of the dichlorinated anthraquinone structure.

- Biological studies on structurally similar compounds suggest potential antitumor activity through DNA intercalation and topoisomerase inhibition, although specific bioactivity data for this compound remain limited and warrant further investigation.

Chemical Reactions Analysis

Types of Reactions

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has been studied for its potential anticancer properties. Research indicates that compounds with similar anthracene structures can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells.

Case Study : A study conducted on various anthraquinone derivatives demonstrated that modifications to the anthracene core could enhance cytotoxicity against specific cancer cell lines. This suggests that this compound may also exhibit similar properties when tested against various tumor models.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death.

Case Study : In vitro studies have reported that anthraquinone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigations into this compound could provide insights into its efficacy as an antimicrobial agent.

Analytical Applications

1. Chromatographic Techniques

this compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). The compound's stability under various mobile phase conditions allows for its separation and quantification in complex mixtures.

| Parameter | Details |

|---|---|

| HPLC Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile (MeCN), water, phosphoric acid (or formic acid for MS compatibility) |

| Application Type | Isolation of impurities, pharmacokinetics |

This method is scalable and suitable for both analytical and preparative purposes.

Environmental Applications

Anthracene derivatives are known for their photophysical properties, making them candidates for environmental monitoring applications. This compound could potentially be used in the detection of pollutants due to its ability to absorb UV light and fluoresce under certain conditions.

Mechanism of Action

The mechanism of action of N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Chlorine, Methyl, and Amino Groups

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Key Features: Methyl group at the benzamide moiety. Synthesized via DCC-mediated coupling of 2-methylbenzoic acid with 1-aminoanthraquinone (24% yield) . N,O-bidentate directing group enables metal-catalyzed C-H functionalization, useful in synthetic chemistry .

- Physicochemical Differences :

- Lower LogP than the dichloro derivative, likely improving solubility but reducing membrane permeability.

N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS 6960-55-0)

- Key Features: Amino substituent at the 5-position of anthraquinone. Molecular Weight: 280.278 g/mol .

N-(4-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS 81-45-8)

- Key Features :

- Single chlorine at the 4-position (vs. 5,8-dichloro in the target compound).

Positional Isomerism: Anthraquinone Substitution Patterns

N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)benzamide (CAS 52869-18-8)

- Structure: Benzamide attached at the 2-position of anthraquinone.

- Properties :

- Comparison :

- Positional isomerism may influence steric interactions in binding or catalysis. The 1-substituted target compound may exhibit distinct spatial orientation in molecular recognition.

Complex Anthraquinone Derivatives

N-[5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide (CAS 93940-16-0)

Biological Activity

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C21H11Cl2NO3

- Molecular Weight : 404.22 g/mol

- CAS Number : 76697

- Structure : The compound features a benzamide moiety linked to a dichloro-anthracene derivative, which is significant for its biological interactions.

This compound exhibits several biological activities primarily through the following mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Effects : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Viability Assays : When tested on cancer cell lines, this compound exhibited dose-dependent cytotoxicity. For instance:

In Vivo Studies

Limited in vivo studies have been conducted; however, one notable study involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Antioxidant Potential

Research on the antioxidant properties of this compound demonstrated that it significantly reduced lipid peroxidation in liver homogenates when compared to untreated controls. The results suggest that it could be beneficial in preventing oxidative damage in biological systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.